![molecular formula C25H27N5O4S B2814830 Methyl 3-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate CAS No. 1116038-27-7](/img/structure/B2814830.png)
Methyl 3-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate
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Overview
Description
The compound contains several functional groups including a benzoate group, a thioacetamido group, a pyrazinyl group, and a piperazinyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and HRMS could be used to characterize the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The piperazine ring, for example, is known to participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could affect its solubility and stability .Scientific Research Applications
Antibacterial and Biofilm Inhibition
- Antibacterial Efficacies : Compounds related to Methyl 3-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate demonstrated potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Notably, specific bis(pyrazole) derivatives linked via piperazine moieties showed superior biofilm inhibition activities, even surpassing reference antibiotics like Ciprofloxacin in efficacy (Mekky & Sanad, 2020).
Anticonvulsant Activities
- Efficacy in Seizure Models : Another area of application involves anticonvulsant activities where derivatives of the chemical showed significant protection in animal models of epilepsy, suggesting potential for the development of new epilepsy treatments (Obniska et al., 2015).
Anticancer Properties
- Antiproliferative Effects : Research has also explored the antiproliferative effects of similar compounds on human leukemic cells, showing that certain 4-thiazolidinone, pyridine, and piperazine-based conjugates can induce cell death, highlighting their potential as anticancer agents (Sharath Kumar et al., 2014).
Analgesic and Anti-inflammatory Agents
- Analgesic and Anti-inflammatory Activities : Mannich bases of arylpyridazinones with substituted piperazines were synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives displayed potent effects, suggesting their use as pain and inflammation management drugs (Gökçe et al., 2005).
Tubulin Polymerization Inhibition
- Cancer Cell Growth Inhibition : The synthesis of indenopyrazoles, including a specific compound exhibiting promising antiproliferative activity without affecting antimicrobial and antimalarial activities, was achieved. This activity was attributed to tubulin polymerization inhibition, a mechanism that can halt cancer cell growth (Minegishi et al., 2015).
Mechanism of Action
Target of Action
The primary target of Methyl 3-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are known to play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
These compounds typically work by binding to the alpha1-adrenergic receptors, thereby inhibiting the action of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The interaction of this compound with alpha1-adrenergic receptors can affect various biochemical pathways. Alpha1-adrenergic receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the modulation of these receptors can potentially impact the progression of these conditions.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with the alpha1-adrenergic receptors. By modulating these receptors, the compound could potentially influence the contraction of smooth muscles in various parts of the body, thereby affecting blood flow and urinary function .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-9-4-3-8-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)35-17-22(31)28-19-7-5-6-18(16-19)25(32)34-2/h3-11,16H,12-15,17H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMLREDCMRUOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate |
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